molecular formula C20H19NO4 B5656143 N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B5656143
M. Wt: 337.4 g/mol
InChI Key: VKMXQSOHQMSBAR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring and at the 3 position of the naphthalene ring

Mechanism of Action

Target of Action

The compound, also known as N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide, is a potent agonist of the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different behaviors, including mood, anxiety, sleep, and cognition .

Mode of Action

The compound interacts with its target, the 5-HT2A receptor, by binding to it and activating it . This activation leads to a series of events and changes within the cell, including the release of various neurotransmitters and the initiation of several signaling pathways . The compound’s high binding affinity for the 5-HT2A receptor contributes to its potent hallucinogenic effects .

Biochemical Pathways

Upon activation of the 5-HT2A receptor, several biochemical pathways are affected. These include the phospholipase C (PLC) pathway and the phospholipase A2 (PLA2) pathway . Activation of these pathways can lead to changes in cell function and behavior, contributing to the compound’s hallucinogenic effects .

Pharmacokinetics

Similar compounds are known to be metabolized extensively in the liver, primarily by cytochrome p450 enzymes . The metabolites are then excreted in the urine . The compound’s bioavailability, distribution, and elimination properties would need further investigation for a comprehensive understanding.

Result of Action

The activation of the 5-HT2A receptor by the compound leads to a variety of effects at the molecular and cellular level. These include the release of neurotransmitters, changes in cell signaling, and alterations in gene expression . At the behavioral level, these changes can manifest as intense visual and emotional experiences, often described as hallucinations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide: shares similarities with other naphthalene carboxamides and methoxy-substituted aromatic compounds.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with similar methoxy substitutions but different core structure and biological activity.

    2,5-Dimethoxyphenethylamine (2C-H): Another compound with methoxy groups at the 2 and 5 positions but different overall structure and applications.

Uniqueness

This compound is unique due to its specific combination of methoxy substitutions and naphthalene carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-15-8-9-18(24-2)17(12-15)21-20(22)16-10-13-6-4-5-7-14(13)11-19(16)25-3/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMXQSOHQMSBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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